molecular formula C9H13N5O B12465179 N-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 869072-46-8

N-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12465179
CAS No.: 869072-46-8
M. Wt: 207.23 g/mol
InChI Key: KRBJEEAUVPAQCF-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of N-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

Chemical Reactions Analysis

N-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves:

Comparison with Similar Compounds

N-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(2-methoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential therapeutic applications. This article explores its biological activities, particularly focusing on its anti-cancer properties and mechanisms of action.

Chemical Structure and Properties

The compound's chemical structure is characterized by a pyrazolo[3,4-d]pyrimidine core with a methoxyethyl substituent at the nitrogen position. Its molecular formula is C11H16N6O2C_{11}H_{16}N_6O_2 and it has been studied for various biological activities, particularly in the context of cancer treatment.

Anti-Cancer Properties

Recent studies have indicated that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anti-cancer properties. In particular, compounds designed with this scaffold have shown efficacy as epidermal growth factor receptor inhibitors (EGFRIs), which are critical in the treatment of non-small cell lung cancer (NSCLC) and other malignancies.

Key Findings:

  • In vitro Studies: Compounds related to this compound demonstrated potent anti-proliferative activity against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells. For instance, one derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M .
  • Mechanism of Action: The mechanism involves induction of apoptosis and cell cycle arrest at the S and G2/M phases. Flow cytometric analyses revealed an increase in the BAX/Bcl-2 ratio, indicating enhanced apoptotic signaling .

Other Biological Activities

Beyond anti-cancer effects, pyrazolo[3,4-d]pyrimidine derivatives have been explored for their potential in treating autoimmune diseases through inhibition of Janus kinase (JAK) pathways. This class of compounds has shown promise in modulating immune responses and could be beneficial in conditions like rheumatoid arthritis .

Table 1: Biological Activity Summary of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound NameTargetIC50 Value (µM)Activity TypeReference
Compound 12bEGFR WT0.016Anti-cancer
Compound 12bEGFR T790M0.236Anti-cancer
JAK InhibitorJAK3Not specifiedAutoimmune modulation

Case Studies

A notable study focused on synthesizing new derivatives based on the pyrazolo[3,4-d]pyrimidine framework highlighted their potential as selective EGFR inhibitors. The study emphasized structural modifications that enhanced binding affinity to the ATP-binding site of EGFR, leading to improved therapeutic profiles against resistant cancer types .

Properties

CAS No.

869072-46-8

Molecular Formula

C9H13N5O

Molecular Weight

207.23 g/mol

IUPAC Name

N-(2-methoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C9H13N5O/c1-14-9-7(5-13-14)8(11-6-12-9)10-3-4-15-2/h5-6H,3-4H2,1-2H3,(H,10,11,12)

InChI Key

KRBJEEAUVPAQCF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NCCOC

Origin of Product

United States

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